

Neladalkib's selectivity profile for ALK versus other kinases

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Compound of Interest

Compound Name: Neladalkib

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Neladalkib's Kinase Selectivity Profile: A Deep Dive

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This technical guide provides an in-depth analysis of the kinase selectivity profile of **neladalkib** (NVL-655), a novel, brain-penetrant, fourth-generation anaplastic lymphoma kinase (ALK) inhibitor. Designed to overcome the limitations of previous ALK inhibitors, **neladalkib** exhibits a high degree of selectivity for ALK, including a wide range of resistance mutations, while sparing the structurally related tropomyosin receptor kinase (TRK) family. This targeted approach is intended to minimize off-target toxicities, particularly neurological adverse events associated with TRK inhibition, and offer a more durable therapeutic response for patients with ALK-positive cancers.

Executive Summary

Neladalkib demonstrates potent inhibitory activity against wild-type ALK and a comprehensive panel of clinically relevant ALK resistance mutations. A key feature of its design is its remarkable selectivity over the TRK kinase family, which is crucial for an improved safety profile. Kinome-wide screening reveals that **neladalkib** is highly selective for ALK, with greater than 50-fold selectivity over 96% of the kinases tested.^{[1][2]} This high degree of selectivity underscores its potential as a best-in-class ALK inhibitor.

Quantitative Selectivity Profile

The selectivity of **neladalkib** has been rigorously evaluated in biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of **neladalkib** against ALK, its resistance mutations, and a selection of other kinases, with a particular focus on the TRK family.

Table 1: Biochemical IC₅₀ Values of **Neladalkib** against ALK and its Mutations

Target	Neladalkib IC50 (nM)
ALK (Wild-Type)	2.8[3]
ALKT1151insT	0.9 - 6.8[3]
ALKT1151M	0.9 - 6.8[3]
ALKL1152R	0.9 - 6.8[3]
ALKC1156Y	0.9 - 6.8[3]
ALKI1171N	0.9 - 6.8[3]
ALKI1171S	0.9 - 6.8[3]
ALKI1171T	0.9 - 6.8[3]
ALKF1174L	0.9 - 6.8[3]
ALKF1174S	0.9 - 6.8[3]
ALKV1180L	0.9 - 6.8[3]
ALKL1198F	0.9 - 6.8[3]
ALKG1202R	0.9 - 6.8[3]
ALKD1203N	0.9 - 6.8[3]
ALKS1206R	0.9 - 6.8[3]
ALKR1275Q	0.9 - 6.8[3]
ALKG1196M	11 - 79[3]
ALKG1269A	11 - 79[3]
ALKG1269S	11 - 79[3]
ALKG1202R/L1196M	1.8[3]

Table 2: Selectivity of **Neladalkib** against TRK Family Kinases

Kinase	Neladalkib Selectivity (Fold vs. ALK)
TRK	22 to >874 ^[1] ^[2]

Experimental Protocols

The determination of **neladalkib**'s kinase selectivity profile involved several key experimental methodologies.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of **neladalkib** against purified kinase enzymes.

Methodology:

- Reagents: Recombinant human kinase enzymes, corresponding peptide substrates, and ATP were used.
- Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent donor (e.g., Europium cryptate) are used. Upon phosphorylation by the kinase, the antibody binds to the substrate. A fluorescent acceptor (e.g., streptavidin-XL665) is then added, which binds to the biotinylated substrate.
- Procedure:
 - **Neladalkib** was serially diluted to various concentrations.
 - The kinase, peptide substrate, and **neladalkib** were pre-incubated in an assay buffer.
 - The kinase reaction was initiated by the addition of ATP.
 - The reaction was allowed to proceed for a defined period at a controlled temperature.
 - The reaction was stopped by the addition of EDTA.

- The detection reagents (antibody and streptavidin-acceptor) were added, and the mixture was incubated to allow for binding.
- Data Analysis: The TR-FRET signal, which is proportional to the amount of phosphorylated substrate, was measured using a plate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Kinase Inhibition Assay

Objective: To assess the inhibitory activity of **neladalkib** on ALK phosphorylation and downstream signaling in a cellular context.

Methodology:

- Cell Lines: Ba/F3 cells engineered to express various EML4-ALK fusion proteins, including wild-type and mutant forms, were utilized.
- Assay Principle: The inhibition of ALK autophosphorylation in response to **neladalkib** treatment was measured.
- Procedure:
 - Cells were seeded in multi-well plates and cultured overnight.
 - Cells were treated with a range of concentrations of **neladalkib** for a specified duration (e.g., 2-4 hours).
 - Following treatment, cells were lysed to extract proteins.
 - The levels of phosphorylated ALK (pALK) and total ALK were determined by Western blotting or a quantitative immunoassay (e.g., ELISA).
- Data Analysis: The ratio of pALK to total ALK was quantified, and the IC50 values were determined by plotting the percentage of inhibition against the drug concentration.

KINOMEScan™ Selectivity Profiling

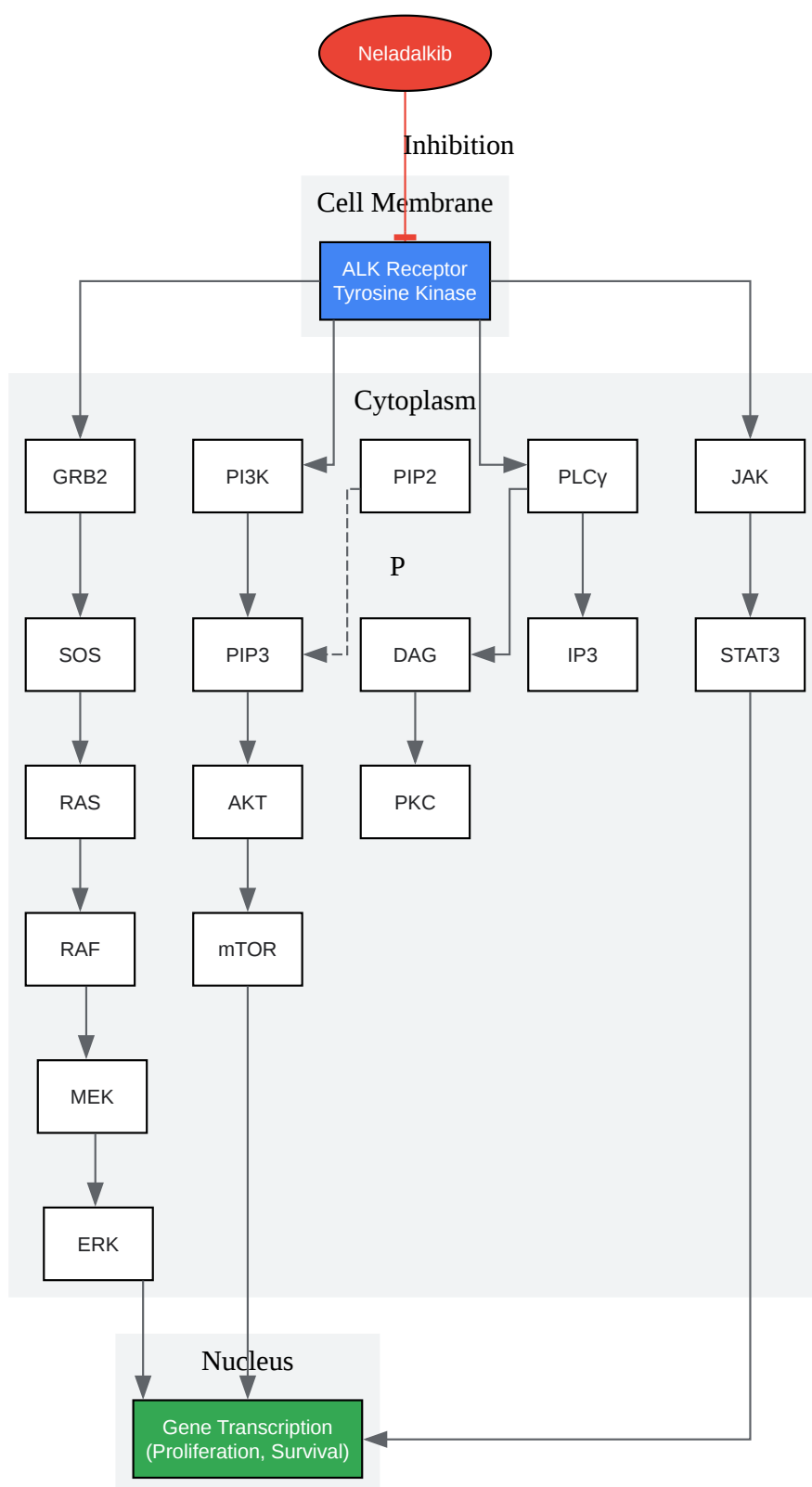
Objective: To broadly assess the selectivity of **neladalkib** against a large panel of human kinases.

Methodology:

- Assay Principle: The KINOMEScan™ platform utilizes a proprietary active site-directed competition binding assay. Test compounds are profiled for their ability to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
- Procedure:
 - A single concentration of **neladalkib** (e.g., 1 μ M) was incubated with the kinase panel.
 - The amount of kinase bound to the immobilized ligand was measured by quantitative PCR of the DNA tag.
- Data Analysis: The results are reported as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the compound to the kinase. The data is often visualized as a dendrogram to show the selectivity across the human kinome.

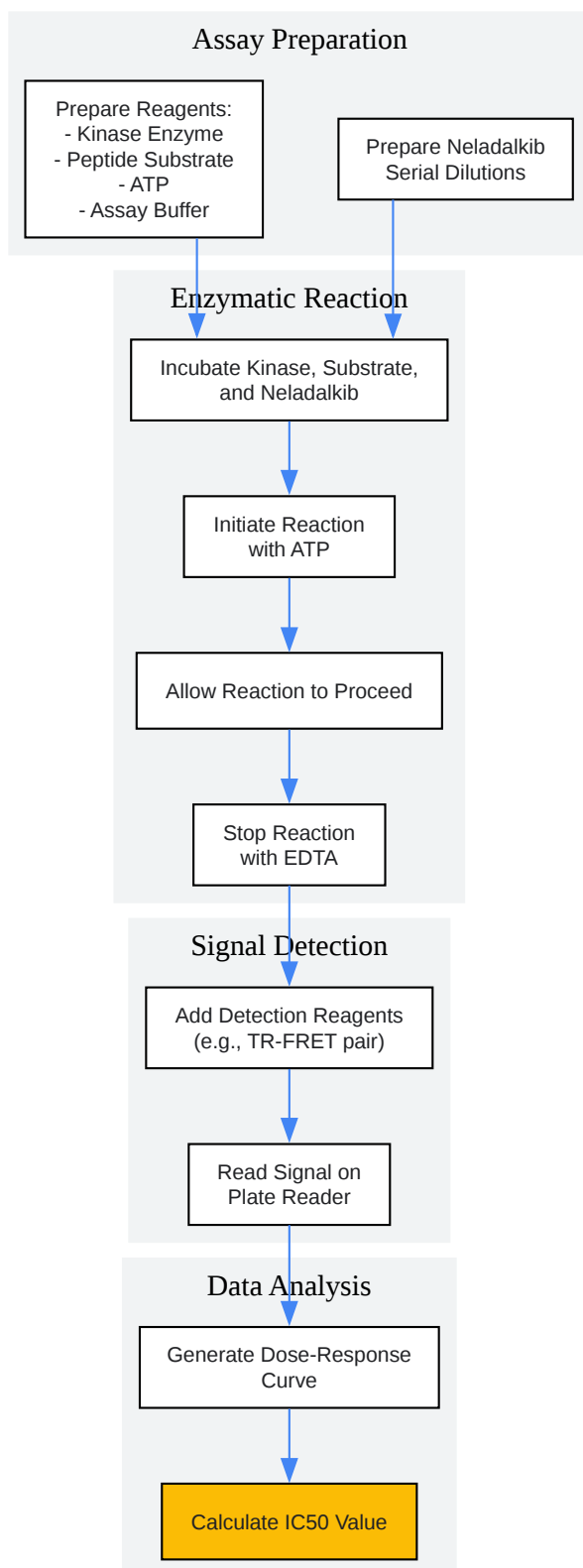
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **neladalkib**'s action and the methods used for its characterization, the following diagrams are provided.



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Caption: ALK Signaling Pathway and the Point of Inhibition by **Neladalkib**.



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Caption: Generalized Workflow for a Biochemical Kinase Inhibition Assay.

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